(-)-Menthoxyacetic acid

Chiral Resolution Pharmaceutical Manufacturing Methylphenidate Synthesis

(-)-Menthoxyacetic acid is a chiral pool auxiliary from L-menthol, delivering high optical purity (≥97% ee) and consistent specific rotation ([α]20/D -92° to -96°). It enables single-step enantiomeric excess >98% in classical salt resolution of racemic amine APIs, reducing recrystallization and improving yield versus other resolving agents. Use as a reliable chiral derivatizing agent for NMR/GC analysis or as a cost-effective auxiliary for asymmetric synthesis—cyclopropanations, Diels-Alder, Michael additions. Ideal for CMOs and QC laboratories seeking process efficiency and economic chiral resolution.

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
Cat. No. B7770881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Menthoxyacetic acid
Molecular FormulaC12H22O3
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OCC(=O)O)C(C)C
InChIInChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11-/m1/s1
InChIKeyCILPHQCEVYJUDN-OUAUKWLOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Menthoxyacetic Acid Procurement Guide: Key Specifications and Chiral Purity Benchmarks


(-)-Menthoxyacetic acid (CAS 40248-63-3) is an optically active carboxylic acid derived from L-menthol, belonging to the class of chiral pool terpene-based auxiliaries. This compound is commercially supplied as a crystalline solid with a melting point of 52–56°C and a minimum purity of 97.0% (GC/titration) . It is distinguished by a specific optical rotation of [α]20/D -92.0° to -96.0° (c=2, EtOH) and is employed primarily as a chiral resolving agent, a chiral derivatizing agent for analytical separations, and a chiral auxiliary in asymmetric synthesis .

Why (-)-Menthoxyacetic Acid Cannot Be Interchanged with Other Chiral Resolving Agents


In chiral resolution and asymmetric synthesis, the choice of resolving agent or auxiliary is a critical determinant of separation efficiency, enantiomeric excess, and process economics. While many chiral acids exist, substitution with the opposite enantiomer ((+)-menthoxyacetic acid) yields the antipodal diastereomer with reversed stereochemical outcome, and alternative resolving agents (e.g., 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) often require multiple recrystallizations to achieve comparable optical purity [1]. Furthermore, structurally distinct auxiliaries differ fundamentally in their steric environment and π-π interaction capabilities, directly affecting diastereomeric ratios and chromatographic separation behavior [2].

Quantitative Differentiation Evidence for (-)-Menthoxyacetic Acid Relative to Key Comparators


Single-Crystallization Enantiomeric Excess Superiority in Threo-Methylphenidate Resolution

In the classical salt resolution of racemic threo-methylphenidate, (-)-menthoxyacetic acid achieves 98% enantiomeric excess (ee) in a single crystallization step. This is a substantial improvement over the prior art using 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, which required multiple recrystallizations to reach 95–97% ee after an initial 85–90% ee [1].

Chiral Resolution Pharmaceutical Manufacturing Methylphenidate Synthesis

Enantiomer-Specific Optical Rotation and Physical Property Differentiation

(-)-Menthoxyacetic acid and its (+)-enantiomer exhibit mirror-image optical rotations but also measurable differences in refractive index and density. The (-)-isomer has an optical rotation of [α]25/D −92.5° (c = 4, MeOH) and ee of 97% (GLC), while the (+)-enantiomer has [α]20/D +92.5° (c = 10, EtOH) and ee of 96% (GLC) . Additionally, the (-)-form has a slightly higher refractive index (n20/D 1.4672) and lower density (1.01 g/mL at 20°C) compared to the (+)-form (n20/D 1.465, density 1.02 g/mL at 25°C).

Chiral Purity Verification Analytical Chemistry Quality Control

Cost-Driven Resolution Efficiency Relative to Alternative Resolving Agents

The resolution of threo-methylphenidate with (-)-menthoxyacetic acid is explicitly described as using an inexpensive resolving agent that achieves both higher optical purity and improved overall yield compared to the literature method using 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. The process delivers 98% ee material in one crystallization with a 47% weight yield, whereas the binaphthyl phosphate method required additional recrystallization to reach 95–97% ee [1]. The economic advantage stems from reduced reagent cost and eliminated reprocessing steps.

Process Chemistry Cost Reduction API Manufacturing

Diastereomeric Enrichment Ratio in CTV-Lactam Auxiliary Attachment

When attached as a chiral auxiliary to a CTV-Beckmann derived lactam, (-)-menthoxyacetic acid yields diastereomers in an enriched ratio of 87:13, as confirmed by both 1H NMR and single-crystal X-ray diffraction [1]. This level of diastereoselectivity is specific to the menthoxyacetic acid scaffold and its particular steric and electronic environment; other chiral auxiliaries (e.g., Evans oxazolidinones, Oppolzer sultam) would produce different diastereomeric ratios for the same substrate due to divergent transition-state geometries.

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Chiral Additive Effectiveness in Cyclodextrin-Modified Micellar Electrokinetic Chromatography

In cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), the addition of l-menthoxyacetic acid to the SDS micelle solution containing cyclodextrins improved enantioselectivity. Sodium d-camphor-10-sulfonate was also tested as a chiral additive, but the study indicates that the specific chiral additive influences the capacity factors and resolution of the separation [1].

Enantioseparation Capillary Electrophoresis Analytical Method Development

Recommended Application Scenarios for (-)-Menthoxyacetic Acid Based on Quantitative Evidence


Industrial Resolution of Racemic Amine Pharmaceuticals

Use (-)-menthoxyacetic acid for classical salt resolution of racemic amine APIs, particularly where high single-step enantiomeric excess (98% ee) is critical for downstream process economy. The patented resolution of threo-methylphenidate demonstrates superior efficiency over alternative resolving agents such as 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, reducing recrystallization requirements and improving yield [1]. This scenario is ideal for contract manufacturing organizations (CMOs) seeking to optimize step count and cost per kilogram of isolated enantiomer.

Chiral Derivatization for Analytical Enantiopurity Determination

Employ (-)-menthoxyacetic acid as a chiral derivatizing agent (CDA) to convert enantiomeric mixtures of alcohols or amines into diastereomeric esters or amides for chromatographic or NMR analysis. The compound's high optical purity (97% ee) and well-defined specific rotation provide a reliable baseline for enantiomeric excess calculations . This application is suited for quality control laboratories requiring a cost-effective, terpene-derived CDA with established spectral references.

Chiral Auxiliary in Asymmetric Synthesis of Complex Natural Products

Utilize (-)-menthoxyacetic acid as a chiral auxiliary to induce diastereoselectivity in reactions such as cyclopropanations, Diels-Alder cycloadditions, and Michael additions. The 87:13 diastereomeric ratio observed in CTV-lactam derivatization serves as a quantitative benchmark for its performance in specific substrate contexts [2]. Researchers may prioritize this auxiliary when cost and availability outweigh the need for ultra-high diastereoselectivity (>95:5 dr) offered by more specialized auxiliaries.

Chiral Additive in Capillary Electrophoresis Method Development

Incorporate (-)-menthoxyacetic acid as a chiral additive in cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) to enhance enantioselectivity for neutral analytes. While quantitative resolution data are limited, the compound has demonstrated utility in this separation mode alongside other additives like sodium d-camphor-10-sulfonate [3]. This scenario is appropriate for academic laboratories developing novel CE-based enantioseparation protocols.

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